Acide 5,6-dihydro-2H-pyran-3-carboxylique

Vue d'ensemble

Description

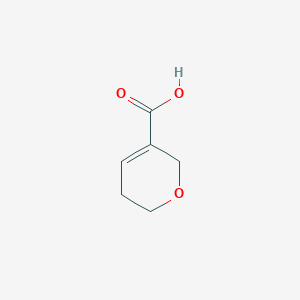

5,6-Dihydro-2H-pyran-3-carboxylic acid is an organic compound with the molecular formula C6H8O3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Applications De Recherche Scientifique

5,6-Dihydro-2H-pyran-3-carboxylic acid has several scientific research applications:

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structure and reactivity.

Material Science: It is explored for its potential use in the synthesis of bio-inspired materials and other advanced materials.

Mécanisme D'action

Target of Action

It has been used in the synthesis of a cockroach attractant , suggesting it may interact with olfactory receptors in insects.

Mode of Action

The compound’s mode of action is primarily through its chemical reactivity. As an organic compound, it can participate in various chemical reactions, such as the enantioselective hydrogenation . This process involves the addition of hydrogen to the compound in the presence of a cinchona alkaloid-modified palladium catalyst .

Biochemical Pathways

Its role in the synthesis of a cockroach attractant suggests it may be involved in olfactory signaling pathways in insects .

Result of Action

Its role in the synthesis of a cockroach attractant suggests it may influence the behavior of insects by interacting with their olfactory system .

Action Environment

The action of 5,6-Dihydro-2H-pyran-3-carboxylic acid can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, its efficacy and stability may be influenced by storage conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5,6-dihydro-2H-pyran-3-carboxylic acid involves the enantioselective hydrogenation of its precursor over a cinchona alkaloid-modified palladium catalyst. This method has been shown to produce the desired compound with high optical purity .

Industrial Production Methods

While specific industrial production methods for 5,6-dihydro-2H-pyran-3-carboxylic acid are not extensively documented, the general approach involves catalytic hydrogenation processes. These methods are scalable and can be adapted for large-scale production, ensuring the compound’s availability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dihydro-2H-pyran-3-carboxylic acid undergoes several types of chemical reactions, including:

Hydrogenation: The compound can be hydrogenated to form saturated derivatives.

Oxidation: It can be oxidized under specific conditions to yield various oxidized products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Hydrogenation: Palladium on alumina (Pd/Al2O3) modified by cinchonidine is commonly used as a catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include saturated derivatives, oxidized compounds, and substituted pyran derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Dihydro-2H-pyran-3-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.

5,6-Dihydro-2H-pyran-2-one: Another related compound, differing by the presence of a ketone group.

Uniqueness

Its ability to undergo enantioselective hydrogenation and form high-purity products makes it particularly valuable in asymmetric synthesis .

Activité Biologique

5,6-Dihydro-2H-pyran-3-carboxylic acid is a compound belonging to the pyran family, characterized by its unique chemical structure that includes a carboxylic acid functional group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of 5,6-dihydro-2H-pyran-3-carboxylic acid through a comprehensive review of recent research findings.

Chemical Structure and Properties

The molecular structure of 5,6-dihydro-2H-pyran-3-carboxylic acid can be represented as follows:

This compound features a cyclic ether structure with a carboxylic acid group that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, in a study evaluating various pyran derivatives, it was found that certain compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The specific activity of 5,6-dihydro-2H-pyran-3-carboxylic acid itself has not been extensively documented; however, its structural analogs have shown promising results in inhibiting microbial growth.

Antioxidant Properties

Antioxidant activity is another area where 5,6-dihydro-2H-pyran-3-carboxylic acid may have potential. Compounds with similar structures have been evaluated for their ability to scavenge free radicals. For example, studies involving related pyran derivatives demonstrated strong DPPH scavenging activity, indicating their potential as antioxidant agents . This property is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of pyran derivatives have been explored through various mechanisms. Research has shown that some pyran compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds structurally related to 5,6-dihydro-2H-pyran-3-carboxylic acid were found to inhibit cyclin-dependent kinase 2 (CDK2), leading to reduced cell viability in colorectal cancer models . This suggests that 5,6-dihydro-2H-pyran-3-carboxylic acid could potentially share similar mechanisms of action.

The biological activity of 5,6-dihydro-2H-pyran-3-carboxylic acid is likely mediated through its interaction with various molecular targets within cells. The compound may act as a substrate for enzymes involved in metabolic pathways or interact with cellular receptors, modulating physiological responses. For example:

- Enzyme Interaction : The compound can be metabolized by specific enzymes to form biologically active metabolites.

- Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 5,6-dihydro-2H-pyran-3-carboxylic acid, it is essential to compare it with structurally similar compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyran derivatives against common pathogens. The results indicated that certain derivatives had lower IC50 values compared to standard antibiotics like ampicillin .

- Antioxidant Activity Assessment : In vitro assays demonstrated that pyran derivatives exhibited significant antioxidant properties through DPPH radical scavenging tests. The most potent compounds showed efficiencies greater than traditional antioxidants .

- Cytotoxicity in Cancer Models : Research involving HCT-116 colorectal cancer cells revealed that specific pyran derivatives inhibited cell proliferation effectively by targeting CDK2 pathways and inducing apoptosis through caspase activation .

Propriétés

IUPAC Name |

3,6-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYJYFKCCFWQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563454 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100313-48-2 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-2H-pyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the common synthetic routes to obtain 5,6-dihydro-2H-pyran-3-carboxylic acid derivatives?

A1: A common method involves the Knoevenagel condensation of α,β-unsaturated aldehydes with the dimethyl ester of isopropylidenemalonic acid. This reaction can sometimes lead to the formation of 5,6-dihydro-2H-pyran-3-carboxylic acid derivatives as byproducts, particularly those with aryl and arylethenyl substituents at the C4 and C6 positions of the heterocycle. [, ] Another approach utilizes the reaction of aromatic aldehydes with diethyl isopropylidenemalonate in the presence of sodium amide. This method directly yields 6-aryl-4-(2-arylvinyl)-2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acids. []

Q2: Has the asymmetric synthesis of 5,6-dihydro-2H-pyran-3-carboxylic acid been explored?

A2: Yes, research has focused on the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid using a cinchonidine-modified palladium catalyst. This method shows promise for the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant, with high optical purity (up to 89%). []

Q3: Are there any applications of 5,6-dihydro-2H-pyran-3-carboxylic acid derivatives in natural product synthesis?

A3: Research highlights the use of a 5,6-dihydro-2H-pyran-3-carboxylic acid derivative in the synthesis of (S)-camptothecin's E-ring portion. Specifically, (5S)-5-benzyloxy-5-ethyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid was synthesized in an enantiomerically enriched form (98% ee) via enolate conjugate addition to a β-bromo methacrylate derivative, followed by enzymatic resolution. []

Q4: What structural information is available for 5,6-dihydro-2H-pyran-3-carboxylic acid derivatives?

A4: Structural characterization of two 5,6-dihydro-2-oxo-2H-pyran derivatives, specifically 6-(2-methoxyphenyl)-4-[2-(2-methoxyphenyl)ethenyl]-2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid (I) and 6-(4-methoxyphenyl)-4-[2-(4-methoxyphenyl)ethenyl]-2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid (II), has been reported. Both compounds share the molecular formula C22H20O6 and differ in the substitution pattern of the methoxy group on the benzene rings (ortho for compound I and para for compound II). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.